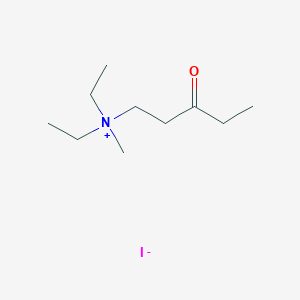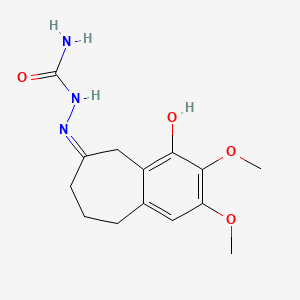
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane is a complex organic compound with a unique structure that includes methoxy, hydroxy, and semicarbazone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane typically involves multiple steps, starting with the preparation of the benzocycloheptane core. This can be achieved through a series of reactions, including Friedel-Crafts acylation, reduction, and cyclization. The introduction of methoxy and hydroxy groups can be accomplished through methylation and hydroxylation reactions, respectively. The final step involves the formation of the semicarbazone group by reacting the intermediate compound with semicarbazide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The semicarbazone group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxy-4-hydroxybenzaldehyde: Similar structure but lacks the semicarbazone group.
2,6-Dimethoxy-4-hydroxybenzaldehyde: Similar structure with different positioning of methoxy groups.
2,3-Dimethoxybenzaldehyde: Lacks the hydroxy and semicarbazone groups.
Uniqueness
2,3-Dimethoxy-4-hydroxy-6-semicarbazonobenzocycloheptane is unique due to the presence of the semicarbazone group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
49606-43-1 |
|---|---|
Fórmula molecular |
C14H19N3O4 |
Peso molecular |
293.32 g/mol |
Nombre IUPAC |
[(Z)-(4-hydroxy-2,3-dimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)amino]urea |
InChI |
InChI=1S/C14H19N3O4/c1-20-11-6-8-4-3-5-9(16-17-14(15)19)7-10(8)12(18)13(11)21-2/h6,18H,3-5,7H2,1-2H3,(H3,15,17,19)/b16-9- |
Clave InChI |
VHJGHSLTPVSPIB-SXGWCWSVSA-N |
SMILES isomérico |
COC1=C(C(=C2C/C(=N\NC(=O)N)/CCCC2=C1)O)OC |
SMILES canónico |
COC1=C(C(=C2CC(=NNC(=O)N)CCCC2=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



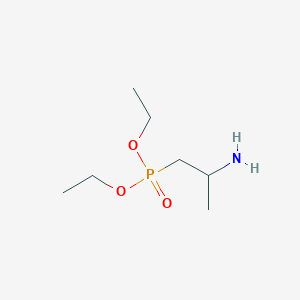
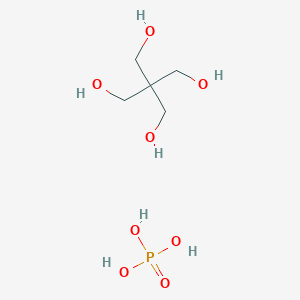


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)


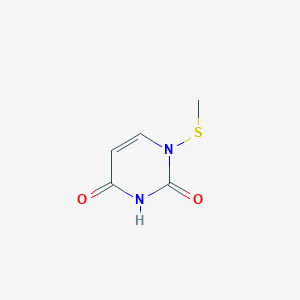
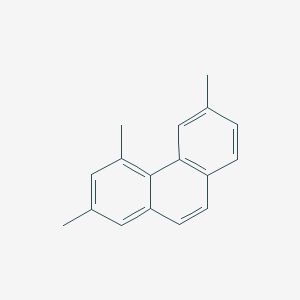
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)


